5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dihydrobenzo[e][1,2,4]thiadiazine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core. This intermediate is then subjected to bromination at the 3-methyl group, followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The final step involves Suzuki coupling with various arylboronic acids to furnish the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atom and methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amines.
Scientific Research Applications
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an aldose reductase inhibitor and as an activator of AMPA receptors.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. As an AMPA receptor activator, it enhances the receptor’s response to glutamate, thereby modulating synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound is a potent activator of AMPA receptors.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antifungal activity.
Uniqueness
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to its specific fluorine and methyl substitutions, which confer unique biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C8H9FN2O2S |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-fluoro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9FN2O2S/c1-5-10-8-6(9)3-2-4-7(8)14(12,13)11-5/h2-5,10-11H,1H3 |
InChI Key |
PBMBRIFDOXMVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(C=CC=C2S(=O)(=O)N1)F |
Origin of Product |
United States |
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